3-(Diethoxymethyl)benzaldehyde
Overview
Description
3-(Diethoxymethyl)benzaldehyde, also known as benzaldehyde diethyl acetal, is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 . It is a colorless liquid .
Molecular Structure Analysis
The molecular structure of 3-(Diethoxymethyl)benzaldehyde consists of a benzene ring with a formyl group (C=O) and a diethoxymethyl group (CH2OCH2CH3) attached to it . The InChI string is1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-6-10(8-11)9-13/h5-9,12H,3-4H2,1-2H3
. Physical And Chemical Properties Analysis
3-(Diethoxymethyl)benzaldehyde has a refractive index of n20/D 1.5050 (lit.), a boiling point of 160 °C/35 mmHg (lit.), and a density of 1.024 g/mL at 25 °C (lit.) . It is also classified as a combustible liquid .Scientific Research Applications
Organic Synthesis
3-(Diethoxymethyl)benzaldehyde: is a valuable intermediate in organic synthesis. Its structure, featuring a benzaldehyde moiety with diethoxymethyl substituents, makes it suitable for the synthesis of complex organic molecules. It can undergo various chemical reactions, including condensation, to form new carbon-carbon bonds, which is fundamental in building molecular complexity .
Fragrance Industry
Due to its potent, sweet, almond-like fragrance, 3-(Diethoxymethyl)benzaldehyde finds use in the fragrance industry. It can be incorporated into perfumes and other scented products to impart a distinctive aroma. Its solubility in both water and alcohol makes it versatile for various formulations .
Medicinal Chemistry
In medicinal chemistry, 3-(Diethoxymethyl)benzaldehyde can be used to synthesize pharmaceuticals that require a benzaldehyde core. It can act as a precursor for the development of new drugs, especially in the creation of compounds with potential therapeutic effects against various diseases .
Material Science
This compound’s unique properties are explored in material science, particularly in the development of new materials with specific optical or electronic characteristics. Its molecular structure could be a key component in creating novel polymers or coatings with desired features .
Analytical Chemistry
3-(Diethoxymethyl)benzaldehyde: can serve as a standard or reagent in analytical chemistry. Its distinct spectroscopic properties allow it to be used in methods such as chromatography or spectrometry for the identification and quantification of substances .
Agrochemical Research
The compound’s reactivity can be harnessed in agrochemical research to develop new pesticides or herbicides. Its ability to form stable compounds with other elements can lead to the creation of products that are more effective and environmentally friendly .
Safety and Hazards
3-(Diethoxymethyl)benzaldehyde is classified as a combustible liquid. It has a flash point of 154.4 °F (68 °C) in a closed cup . Safety measures include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .
Mechanism of Action
Target of Action
3-(Diethoxymethyl)benzaldehyde, also known as benzaldehyde diethyl acetal, is a significant organic compound with versatile applications in scientific research .
Mode of Action
It is believed to interact with enzymes and other proteins .
Pharmacokinetics
It is a colorless liquid that exhibits solubility in both water and alcohol . Its molecular weight is 208.25 .
Action Environment
properties
IUPAC Name |
3-(diethoxymethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-7-5-6-10(8-11)9-13/h5-9,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUTVQHYWZPSSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC(=C1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584509 | |
Record name | 3-(Diethoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethoxymethyl)benzaldehyde | |
CAS RN |
150990-60-6 | |
Record name | 3-(Diethoxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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